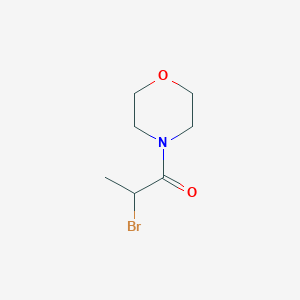
4-(2-Bromopropanoyl)morpholine
概要
説明
4-(2-Bromopropanoyl)morpholine is a chemical compound with the molecular formula C7H12BrNO2 and a molecular weight of 222.08 g/mol . It is a brominated derivative of morpholine, characterized by the presence of a bromopropanoyl group attached to the nitrogen atom of the morpholine ring. This compound is used in various chemical and pharmaceutical research applications due to its unique reactivity and properties.
準備方法
Synthetic Routes and Reaction Conditions
4-(2-Bromopropanoyl)morpholine can be synthesized through the reaction of morpholine with 2-bromopropionyl chloride in the presence of a base such as sodium ethoxide. The reaction is typically carried out in an ethanol solvent at a temperature of around 78°C for several hours . The crude product is then purified through distillation under reduced pressure to obtain the final product with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
化学反応の分析
Types of Reactions
4-(2-Bromopropanoyl)morpholine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Hydrolysis: The bromopropanoyl group can be hydrolyzed under acidic or basic conditions to yield morpholine and other by-products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include azido, cyano, and amino derivatives of morpholine.
Oxidation and reduction: Products vary depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-(2-Bromopropanoyl)morpholine is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibitors and as a probe for biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(2-Bromopropanoyl)morpholine involves its interaction with molecular targets through its bromopropanoyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The compound may also act as an electrophile, participating in various biochemical pathways and affecting cellular processes.
類似化合物との比較
Similar Compounds
- 2-Bromo-1-(morpholin-4-yl)propan-1-one
- 1-Propanone, 2-bromo-1-(4-morpholinyl)-
Uniqueness
4-(2-Bromopropanoyl)morpholine is unique due to its specific bromopropanoyl group, which imparts distinct reactivity and properties compared to other brominated morpholine derivatives. This uniqueness makes it valuable in research and industrial applications where specific chemical behaviors are desired.
生物活性
4-(2-Bromopropanoyl)morpholine is a chemical compound characterized by its unique bromopropanoyl group attached to a morpholine ring. This compound has garnered attention in various fields, particularly in organic synthesis and biological research due to its potential interactions with biomolecules. Understanding its biological activity is crucial for exploring its applications in drug design, enzyme inhibition, and other biochemical processes.
- Molecular Formula : C₇H₁₂BrNO₂
- Molecular Weight : 222.08 g/mol
- Structure : The compound features a morpholine ring with a bromopropanoyl substituent at the fourth position, contributing to its reactivity and interactions with biological targets.
The biological activity of this compound primarily stems from its ability to interact with nucleophilic sites on proteins and other biomolecules. This interaction can lead to:
- Covalent Bond Formation : The bromopropanoyl group can form covalent bonds with nucleophiles, potentially altering the function of proteins and influencing biochemical pathways.
- Electrophilic Behavior : Acting as an electrophile, it may participate in various biochemical reactions, affecting cellular processes and signaling pathways.
Case Studies and Experimental Data
- Interaction Studies : Preliminary studies indicate that this compound interacts with various biomolecules, suggesting it could serve as a useful probe in biochemical assays.
- Synthesis and Characterization : The synthesis typically involves reacting morpholine with 2-bromopropionyl chloride under basic conditions, yielding the desired compound while minimizing side reactions. This method has been optimized for higher yields and purity.
-
Biochemical Properties :
- The compound has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism.
- It exhibits antimicrobial properties by inhibiting specific enzymes involved in microbial metabolism, highlighting its potential therapeutic applications.
Comparative Analysis with Similar Compounds
特性
IUPAC Name |
2-bromo-1-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO2/c1-6(8)7(10)9-2-4-11-5-3-9/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJDDSHJGNOYRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













